1-Butanol

Catalog No.
S602850
CAS No.
71-36-3
M.F
C4H10O
C4H10O
CH3(CH2)3OH
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanol

CAS Number

71-36-3

Product Name

1-Butanol

IUPAC Name

butan-1-ol

Molecular Formula

C4H10O
C4H10O
CH3(CH2)3OH

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3

InChI Key

LRHPLDYGYMQRHN-UHFFFAOYSA-N

SMILES

CCCCO

solubility

9 % (NIOSH, 2024)
For more Solubility (Complete) data for N-BUTYL ALCOHOL (17 total), please visit the HSDB record page.
In water, 68 g/L at 25 °C
In water, 6.32X10+4 mg/L at 25 °C
Miscible with many organic solvents
Very soluble in acetone; miscible with ethanol and ethyl ether
> 10% in benzene
63.2 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 7.7
miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water
9%

Synonyms

Butyl Alcohol; 1-Butyl Alcohol; Butanol; Butyl Hydroxide; CCS 203; Hemostyp; Methylolpropane; NSC 62782; Propylcarbinol; n-Butanol; n-Butyl Alcohol

Canonical SMILES

CCCCO

The exact mass of the compound 1-Butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9 % (niosh, 2016)63200 mg/l (at 25 °c)0.85 m63.2 mg/ml at 25 °cin water, 68 g/l at 25 °cin water, 6.32x10+4 mg/l at 25 °cmiscible with many organic solventsvery soluble in acetone; miscible with ethanol and ethyl ether> 10% in benzene63.2 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 7.7miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water9%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols. It belongs to the ontological category of alkyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

1-Butanol (CAS: 71-36-3), also known as n-butanol, is a straight-chain primary alcohol widely procured as an industrial solvent and a critical chemical intermediate. Characterized by a moderate evaporation rate, limited aqueous solubility (approx. 7.7 g/100 mL at 20 °C), and strong solvency for resins and polymers, it is a foundational material in the formulation of paints, coatings, and plasticizers. Furthermore, its unhindered primary hydroxyl group makes it a highly reactive precursor for the large-scale synthesis of butyl ethers and esters, such as butyl acrylate and butyl acetate, distinguishing it from secondary and tertiary isomers[1].

Substituting 1-Butanol with closely related alcohols often leads to process failures or degraded product performance. Replacing it with branched isomers like isobutanol alters evaporation dynamics; isobutanol's lower boiling point and higher vapor pressure cause faster drying, which can induce surface defects like orange peel in precision coatings. Conversely, substituting 1-Butanol with shorter-chain alcohols such as ethanol or propanol eliminates its biphasic extraction capabilities, as C2 and C3 alcohols are fully miscible with water. In chemical synthesis, attempting to use secondary or tertiary butanol isomers (e.g., sec-butanol) drastically reduces esterification reaction rates and yields due to steric hindrance, making them unviable as direct drop-in precursors for industrial ester production [1].

Energy Density and Fuel Blend Compatibility

When evaluated as an advanced biofuel or gasoline additive, 1-Butanol provides a distinct thermodynamic advantage over ethanol. 1-Butanol possesses a higher energy content that closely mirrors gasoline, while exhibiting much lower hygroscopicity. This prevents the phase separation and engine corrosion issues typically associated with ethanol-blended fuels[1].

Evidence DimensionEnergy content and moisture affinity
Target Compound Data1-Butanol: High energy density and low hydrophilicity.
Comparator Or BaselineEthanol: Lower energy density and high hygroscopicity.
Quantified Difference1-Butanol provides an energy yield substantially closer to conventional gasoline (approx. 30% higher than ethanol) without the moisture-absorption liabilities of C2 alcohols.
ConditionsFuel blending and combustion analysis

Allows procurement as a direct drop-in biofuel or high-ratio blend component without requiring costly infrastructure modifications for moisture control.

Evaporation Rate for Coating Flow and Leveling

In the formulation of industrial paints and coatings, the linear structure of 1-Butanol provides a distinct thermodynamic profile compared to its branched analog, isobutanol. 1-Butanol's higher boiling point and lower vapor pressure result in a slower, more controlled evaporation rate, which is critical for extending the open time of coatings [1].

Evidence DimensionBoiling point and vapor pressure (Evaporation rate proxy)
Target Compound Data1-Butanol: Boiling point 117.7 °C, Vapor pressure ~0.7 kPa (at 20 °C).
Comparator Or BaselineIsobutanol: Boiling point ~108 °C, Vapor pressure ~1.4 kPa (at 20 °C).
Quantified Difference1-Butanol features a ~10 °C higher boiling point and approximately half the vapor pressure of isobutanol at room temperature.
ConditionsStandard atmospheric pressure (20 °C)

Ensures extended flow and leveling in surface coatings, preventing premature drying and surface defects that occur with faster-evaporating branched isomers.

Aqueous Partitioning for Liquid-Liquid Extraction

For downstream bioprocessing, 1-Butanol is highly effective among lower alcohols due to its partial water solubility. Unlike ethanol or 1-propanol, which are fully miscible with water, 1-Butanol forms a stable biphasic system, enabling the efficient partitioning and extraction of moderately polar biomolecules such as amino acids [1].

Evidence DimensionAqueous solubility and phase separation
Target Compound Data1-Butanol: Limited water solubility (~7.7 g/100 mL at 20 °C), forms a distinct organic phase.
Comparator Or Baseline1-Propanol / Ethanol: 100% miscible in water.
Quantified Difference1-Butanol provides a discrete extraction phase due to its ~7.7% solubility limit, whereas C2 and C3 alcohols offer 0% phase separation in pure water.
ConditionsAqueous-organic partitioning at 25 °C

Enables the scalable liquid-liquid extraction of fermentation products and active pharmaceutical ingredients from aqueous broths.

Precursor Reactivity in Ester Synthesis

As an unhindered primary alcohol, 1-Butanol exhibits significantly higher reactivity in catalytic esterification reactions compared to secondary isomers. When reacting with carboxylic acids (e.g., acetic acid to form butyl acetate), 1-Butanol reaches equilibrium faster and with higher conversion rates, as it does not suffer from the steric hindrance that impedes sec-butanol [1].

Evidence DimensionEsterification reaction rate and yield
Target Compound Data1-Butanol: Rapid conversion to target esters (e.g., butyl acetate).
Comparator Or Baselinesec-Butanol: Slower reaction kinetics and lower yields due to steric hindrance.
Quantified Difference1-Butanol achieves high-yield esterification efficiently under standard catalytic conditions, whereas secondary alcohols require more aggressive conditions or longer residence times.
ConditionsCatalytic esterification at 101.3 kPa

Maximizes reactor throughput and product yield in the industrial manufacturing of plasticizers, acetates, and acrylate esters.

Formulation of Industrial and Automotive Coatings

1-Butanol is the selected solvent when extended flow and leveling times are required to prevent surface defects, outperforming faster-evaporating branched isomers like isobutanol[1].

Downstream Bioprocessing and Extraction

Highly suited for the liquid-liquid extraction of moderately polar organics (such as amino acids) from fermentation broths, leveraging its ability to form a distinct biphasic system unlike fully miscible propanol or ethanol [1].

Large-Scale Ester Manufacturing

The primary alcohol precursor of choice for synthesizing high-value esters (e.g., butyl acetate, butyl acrylate), offering rapid, high-yield esterification without the steric hindrance of secondary alcohols [1].

Advanced Biofuel Blending

Serves as a drop-in biofuel or gasoline additive, providing higher energy density and reduced hygroscopicity compared to ethanol to prevent engine corrosion and phase separation [1].

Physical Description

N-butyl alcohol is a colorless liquid. Used in organic chemical synthesis, plasticizers, detergents, etc.
Liquid; Water or Solvent Wet Solid
Colorless liquid with a strong, characteristic, mildly alcoholic odor; [NIOSH]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid/vinous odour
Colorless liquid with a strong, characteristic, mildly alcoholic odor.

Color/Form

Colorless liquid

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

74.073164938 g/mol

Monoisotopic Mass

74.073164938 g/mol

Boiling Point

243.9 °F at 760 mmHg (USCG, 1999)
117.6 °C
117 °C
243 °F

Flash Point

84 °F (USCG, 1999)
37 °C
98 °F, 37 °C (closed cup)
Flash point: 28.89 degrees C, closed cup
29 °C c.c.
84 °F

Heavy Atom Count

5

Taste

BANANA, FUSEL TASTE
Dry, burning taste
5.00X10-1 ppm (taste detection in water, gas chromatically pure)

Vapor Density

2.6 (Air = 1)
Relative vapor density (air = 1): 2.6

Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8098 at 20 °C/4 °C
PERCENT IN SATURATED AIR 0.86 (25 °C); DENSITY OF SATURATED AIR: 1.01 (AIR= 1)
Liquid heat capacity = 0.566 BTU/lb-F at 75 °F; Liquid thermal conductivity = 1.028 BTU-inch/hr-sq ft-F at 75 °F; Saturated vapor density = 0.00145 lb/cu ft at 75 °F; Ideal gas heat capacity = 0.354 BTU/lb-F at 75 °F
Relative density (water = 1): 0.81
0.807-0.809
0.81

LogP

0.88
0.88 (LogP)
0.88
log Kow = 0.88
0.9

Odor

HARSH FUSEL ODOR WITH BANANA
Odor similar to amyl alcohol
Rancid, sweet
Strong characteristic, mildly alcoholic odo

Odor Threshold

Odor Threshold Low: 0.12 [mmHg]
Odor Threshold High: 11.0 [mmHg]
Detection odor threshold from AIHA (mean = 1.2 ppm)
Water odor threshold: 7.1 mg/L. Air odor threshold: 0.83 ppm. Odor safety class: B. B= odor safety factor 26-550. 50-90% of distracted persons perceive warning of TLV.
2.50 ppm (detection in water, chemically pure)
2.77 ppm (detection in air, chemically pure)
2.88 ppm (detection in air, chemically pure)
For more Odor Threshold (Complete) data for N-BUTYL ALCOHOL (14 total), please visit the HSDB record page.

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Melting Point

-129 °F (USCG, 1999)
-88.6 °C
-89.8 °C
-90 °C
-129 °F

UNII

8PJ61P6TS3

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: n-Butyl alcohol is a colorless liquid. It has a mild alcoholic, harsh odor with banana. It will dissolve in water. USE: n-Butyl alcohol is used as a solvent in surface coatings. These can include varnishes, resins, waxes and gums. It is also used in the manufacture of other butyl compounds. n-Butyl alcohol is a product of fermentation. It has also been detected in the volatiles of foods such as cheese, muskmelon and cooked rice. EXPOSURE: People that work in industries where products containing n-butyl alcohol are used will have the highest exposure. These could include varnishing of automobiles, painting shops and fabric coating. Exposure will happen by eating foods containing n-butyl alcohol and breathing in fumes from cooking certain foods. n-Butyl alcohol can be found in surface water and air. It is often found in indoor air of new construction. It breaks down in air by reaction with radicals. It is expected to evaporate from soil and water surfaces. n-Butyl alcohol that remains in soil or water will be broken down by microorganisms. It is not expected to build up in aquatic organisms. RISK: n-Butyl alcohol, in the liquid or vapor phase, can cause eye irritation in humans. Blurred vision, increased tear production, light sensitivity and burning have been reported. n-Butyl alcohol can also cause skin and upper respiratory tract irritation. Signs of central nervous system depression were the only adverse effects found in rats given high doses of n-butyl alcohol by mouth for 13 weeks. Birth defects and abortions were found in rats breathing in vapors of n-butyl alcohol during pregnancy only at high concentrations that caused some of the pregnant rats to die. The U.S. EPA IRIS program determined that n-butyl alcohol is not classifiable as to human carcinogenicity, because no human and no animal cancer data were available. The potential for n-butyl alcohol to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program. (1-5; SRC; 2014)

Mechanism of Action

Alcohols are widely used as industrial solvents and chemical intermediates but can cause serious damage to human health. Nevertheless, few studies have addressed the molecular mechanisms underlying the cytotoxicity of industrial alcohols, with the notable exception of ethanol. The goal of our current study is to elucidate the molecular mechanism of cytotoxicity caused by primary alcohols containing longer carbon chains than ethanol. /The study/ find that 1-butanol induces morphological changes in H9c2 cardiomyoblastoma including nuclear condensation and membrane blebbing, both of which are features of apoptotic response. Moreover, a decrease in the mitochondrial membrane potential, the cytosolic release of cytochrome c, and the activation of caspase 9 and 3 was observed, thus revealing the activation of the mitochondrial apoptotic pathway by 1-butanol. The addition of Y-27632, a specific inhibitor of Rho-associated kinase (ROCK), suppressed the membrane blebbing and mitochondrial apoptotic pathway. In comparison z-VAD-fmk, a pan-caspase inhibitor, did not inhibit membrane blebbing but did prevent cell death following exposure to 1-butanol. These results indicate that mitochondrial pathway of apoptosis and membrane blebbing are parallel phenomena that occur downstream of ROCK. This kinase thus plays an essential role in 1-butanol cytotoxicity and subsequent cell death in H9c2 cells.
n-Butanol has been proposed as an alternative biofuel to ethanol, and several industrially used microbes, including Escherichia coli, have been engineered to produce it. Unfortunately, n-butanol is more toxic than ethanol to these organisms. To understand the basis for its toxicity, cell-wide studies were conducted at the transcript, protein, and metabolite levels to obtain a global view of the n-butanol stress response. Analysis of the data indicates that n-butanol stress has components common to other stress responses, including perturbation of respiratory functions (nuo and cyo operons), oxidative stress (sodA, sodC, and yqhD), heat shock and cell envelope stress (rpoE, clpB, htpG, cpxR, and cpxP), and metabolite transport and biosynthesis (malE and opp operon). Assays using fluorescent dyes indicated a large increase in reactive oxygen species during n-butanol stress, confirming observations from the microarray and proteomics measurements. Mutant strains with mutations in several genes whose products changed most dramatically during n-butanol stress were examined for increased sensitivity to n-butanol. Results from these analyses allowed identification of key genes that were recruited to alleviate oxidative stress, protein misfolding, and other causes of growth defects. Cellular engineering based on these cues may assist in developing a high-titer, n-butanol-producing host.
The effects of n-butyl and t-butyl alcohol on the respiration of electrically stimulated and unstimulated slices of rat brain cortical tissue were studied. n-Butyl alcohol, at a concn of 9 mM, and t-butyl alcohol, at a concn of 41 mM, reduced the respiration of stimulated tissue by about 11.5%, and depressed respiration of unstimulated tissue. It is concluded that the alcohols ... act primarily by interfering with mechanisms closely related to the excitation cycle in conducting membranes.

Vapor Pressure

15.51 mmHg (USCG, 1999)
7.0 [mmHg]
7.0 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.58
15.51 mmHg
6 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

71-36-3
35296-72-1

Absorption Distribution and Excretion

Butanol is absorbed through the lung, the GI tract and skin.
Twelve subjects were exposed to 300 or 600 mg/cu M of n-butyl alcohol in inspired air during rest and during exercise on a bicycle ergometer. Exposure lasted 2 hr. The results were puzzling in view of the high blood/air partition coefficient for butyl alcohol. The arterial blood concentration was low. The concentration in the last part of the expired air, i.e., the ""alveolar'' concentration, was low. The quotient of ""alveolar'' concentration X 100/inspired concentration was low in relation to the low percentage uptake. However the high solubility of butyl alcohol in water may explain the results. Butyl alcohol was probably partially taken up in the water of the dead space mucous membranes during inspiration. It was then partially released from the membranes. Therefore the concentration of butyl alcohol in the last part of expiration was probably not the same as the concentration in the alveolar air.
Volunteers exposed to n-butanol for 2 hr at air concn of 100 and 200 ppm developed blood concn that never exceeded 1.0 mg/L, whether at rest or during excercise. Exposure to an air concn of 50 ppm for 2 hr resulted in blood levels less than 0.08 mg/l.
In rats, n-butanol is extensively metabolized; within 24 hr of a single oral dose, 83% had been converted to carbon dioxide, 4% excreted in the urine and 12% remained in the body.
For more Absorption, Distribution and Excretion (Complete) data for N-BUTYL ALCOHOL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Cytochrome p450 isozyme 3a, isolated from hepatic microsomes of rabbits treated chronically with ethyl alcohol, had a unique substrate specificity when compared with isozymes 2, 3b, 3c, and 4. Form 3a has unusually high activity in the p-hydroxylation of aniline and in the oxidation of alcohols to aldehydes. Isozyme 3a catalyzes the oxidation of methyl alcohol, propyl alcohol, and butanol as well as ethyl alcohol.
n-Butyl Alcohol may be formed by hydrolysis of butyl acetate in the blood, but is rapidly oxidized.
BA is readily absorbed through the skin, intestinal tract, and lungs and is eliminated after metabolism primarily by alcohol and aldehyde dehydrogenases. ...
In rats, n-butanol is extensively metabolized; within 24 hr of a single oral dose, 83% had been converted to carbon dioxide.
For more Metabolism/Metabolites (Complete) data for N-BUTYL ALCOHOL (6 total), please visit the HSDB record page.
Butanol has known human metabolites that include (2S,3S,4S,5R)-6-Butoxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Butan-1-ol
Butyl alcohol
1-Butanol
Decabromodiphenyl_ethe

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Denaturant; Solvent
SOLVENTS

Methods of Manufacturing

The principal commercial source of 1-butanol is n-butyraldehyde, obtained from the Oxo reaction of propylene. A mixture of n- and isobutyraldehyde is obtained in this process; this mixture is either separated initially and the individual aldehyde isomers hydrogenated, or the mixture of isomeric aldehydes is hydrogenated directly and the n- and isobutyl alcohol product mix separated by distillation.
n-Butyl alcohol is obtained by fermentation of glycerol, mannite, starches, and sugars in general, using Bacillus butylicus sometimes synergized by presence of Clostridium acetobutyricum, synthetically, from acetylene.
Manufacture from ethylene oxide and triethylaluminum; ... by oxidation of tributylborane. ... Manufacture by carbohydrate fermentation, by hydrogenation of butyraldehyde, from crotonaldehyde.
Ethyl alcohol may be converted directly to 1-butanol at 325 °C and 13 MPa (128 atm) over magnesium oxide/copper oxide. A mixture of butanol, hexyl and octyl alcohols, acetaldehyde, butyraldehyde, and crontonaldehyde is obtained when ethanol and hydrogen are passed over magnesium oxide at 200 °C and 10 MPa (99 atm). Butyl bromide can be hydrolyzed at 130-180 °C at 350-700 kPa (3.5-6.9 atm) to give a mixture of butanol and dibutyl ether; the dibutyl ether can be converted to 81% butanol by heating with 48% aq hydrobromic acid in an autoclave at 150 °C. An 82% yield of 1-butanol can be obtained from a low temp reduction of n-butyraldehyde with sodium borohydride. At 200-300 °C and 10 MPa (99 atm), furan has been reduced in the presence of copper chromite-barium chromite catalyst to butanol in 70% yields.
For more Methods of Manufacturing (Complete) data for N-BUTYL ALCOHOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Machinery Manufacturing
Plastics Material and Resin Manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Furniture and Related Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petrochemical Manufacturing
Fabricated Metal Product Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Construction
Mining (except Oil and Gas) and support activities
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Wholesale and Retail Trade
Printing and Related Support Activities
Electrical Equipment, Appliance, and Component Manufacturing
Plastics Product Manufacturing
1-Butanol: ACTIVE

Analytic Laboratory Methods

Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: n-butyl alcohol; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: n-butyl alcohol; Matrix: surface water, ground water, and solid matrices; Detection Limit: 8 ug/L.
Method: EPA-RCA 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: n-butyl alcohol; Matrix: various; Detection Limit: not provided.
Method: NIOSH 1401, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: n-butyl alcohol; Matrix: air; Detection Limit: 0.01 mg/sample.
For more Analytic Laboratory Methods (Complete) data for N-BUTYL ALCOHOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

The detection of n-butanol in 50-100 uL blood serum is performed by capillary gas chromatograpy. Detection limit is 10 ug/L.

Interactions

The effects of combined exposure to m-xylene and n-butyl alcohol on rotarod performance and motor activity in rats and respiratory rate in mice were investigated in the condition of an acute inhalation experiment. Rotarod performance and motor activity were tested in rats exposed to various concentrations of m-xylene, n-butyl alcohol and their mixture consisting of 50 Vol-% m-xylene and 50 Vol-% n-butyl alcohol immediately after termination of a 4-hour exposure period. The respiratory rate in mice was recorded in short 6 min duration exposures to individual solvents and their 50:50 Vol-% mixture. Both solvents and mixtures caused concentration-dependent disturbances of rotarod performance in rats. The medial effective concentration (EC50) for the effect amounted 6530 ppm, 1980 ppm and 3080 ppm for n-butyl alcohol, m-xylene and their mixture, respectively. Both solvents and their mixture changed the spontaneous motor activity in the rat. Because of a two-phase effect, the concentration-dependence of the observed changes could not be defined. The evaluation of the combined effect in motor activity test was carried out by comparing experimental values with expected ones assuming the summation of individual solvent effects. The tested solvents resulted in a concentration-dependent decrease in respiratory rate in mice. The concentration which decreased the respiratory rate to 50% (RD50) was 3010 ppm, 1360 ppm and 3140 ppm for n-butyl alcohol, m-xylene and their mixture, respectively...
The activity of partially purified human erythrocyte acid phosphatase (eapase) was enhanced 4-fold by n-butanol. The extent of human prostatic acid phosphatase (papase) activation by n-propanol was lower than that of eapase. Eapase & papase activation by aliphatic alcohols, including n-butanol was noncompetitive.
Potentiates bactericidal effects of alcohol, ethyl & alcohol, propyl.
Pretreatment with n-butanol (10 mmol/kg i.p.) 30 minutes before alloxan (100 mg/kg) protects mice from the permanent hyperglycemic effects (measured at 72 hours) of the diabetogenic agent. This dose of n-butanol caused an elevation of serum glucose at 30 minutes, the time of alloxan administration. Since glucose administration can protect animals from alloxan, the possibility that alcohol-induced hyperglycemia protected mice from alloxan was investigated. Mannoheptulose, an antagonist of glucose action at the pancreatic beta-cell, when given 24 minutes after n-butanol and 6 minutes before alloxan, eliminated the alcohol-induced protection. Fasted mice did not exhibit n-butanol-induced hyperglycemia at 30 minutes and alloxan given at that time produced diabetes. No protection was observed in fed animals when n-butanol was given 5 minutes before alloxan. The high serum levels of butanol and normal serum glucose which were observed at 5 minutes after alcohol administration indicated that the lack of protection was not due to a lack of circulating alcohol but resulted from an absence of hyperglycemia. The results indicate that pretreatment with n-butanol protects mice from alloxan-induced diabetes by the indirect mechanism of producing hyperglycemia at the time of alloxan administration.

Dates

Last modified: 08-15-2023

Butanol production from Saccharina japonica hydrolysate by engineered Clostridium tyrobutyricum: The effects of pretreatment method and heat shock protein overexpression

Hongxin Fu, Jialei Hu, Xiaolong Guo, Jun Feng, Shang-Tian Yang, Jufang Wang
PMID: 34023662   DOI: 10.1016/j.biortech.2021.125290

Abstract

Macroalgal biomass is currently considered as a potential candidate for biofuel production. In this study, the effects of pretreatment method and heat shock protein overexpression were investigated for efficient butanol production from Saccharina japonica using engineered Clostridium tyrobutyricum. First, various pretreatment methods including acid hydrolysis, acid hydrolysis and enzymatic saccharification, and ultrasonic-assisted acid hydrolysis were employed to obtain the fermentable sugars, and the resulted hydrolysates were evaluated for butanol fermentation. The results showed that ultrasonic-assisted acid hydrolysate obtained the highest butanol yield (0.26 g/g) and productivity (0.19 g/L⋅h). Then, the effects of homologous or heterologous heat shock protein overexpression on butanol production and tolerance were examined. Among all the engineered strains, Ct-pMA12G exhibited improved butanol tolerance and enhanced butanol production (12.15 g/L butanol with a yield of 0.34 g/g and productivity of 0.15 g/L⋅h) from 1.8-fold concentrated S. japonica hydrolysate, which was the highest level ever reported for macroalgal biomass.


Effect of changes in continuous carboxylate feeding on the specific production rate of butanol using Clostridium saccharoperbutylacetonicum

Florian Gattermayr, Christoph Herwig, Viktoria Leitner
PMID: 33853028   DOI: 10.1016/j.biortech.2021.125057

Abstract

Substrate variability in multi-feedstock biorefineries has implications for the stability of downstream bioprocesses. Here, we studied potential effects of fluctuating feed rates and pH on substrate uptake and butanol production by Clostridium saccharoperbutylacetonicum during continuous co-feeding with butyric and acetic acid. Monitoring the fermentation extensively and at high frequency, enabled us to perform irregular fraction experimental designs. The total acid feed rate and the ratio of butyric acid to acetic acid in the feed were found to be significant factors in their uptake by the culture. Furthermore, to maximize the specific butanol production rate, glucose may not be limited and butyric acid should be supplied at a rate of 7.5 mmol L
h
. Surprisingly, pH played a role only indirectly, in its effect on process stability. Obtained results facilitate the control of feed rates based on physiological descriptors, which will be a critical factor in the establishment of multi-feedstock biorefineries.


A neutral red mediated electro-fermentation system of Clostridium beijerinckii for effective co-production of butanol and hydrogen

Yafei Zhang, Jianzheng Li, Jia Meng, Kai Sun, Han Yan
PMID: 33845318   DOI: 10.1016/j.biortech.2021.125097

Abstract

To enhance the co-production of butanol and hydrogen by the acetone-butanol-ethanol (ABE) fermentation of Clostridium beijerinckii, a novel cathodic electro-fermentation (CEF) system was constructed with neutral red (NR) as electron mediator. With the mediation of NR, production of butanol and hydrogen from glucose in the CEF system achieved 5.49 ± 0.28 g/L and 3.74 ± 0.16 L/L, 569.5% and 325.0% higher than that in the open circuit (OC) system, respectively. The butanol and hydrogen yield of 0.30 ± 0.02 g/g and 206.53 ± 8.20 mL/g was 172.7% and 71.4% higher than that in the OC system, respectively. The effective co-production of butanol and hydrogen in the NR-mediated CEF system was attributed to the cooperation of the introduced polarized electrode and the additional NR. With the control of the polarized electrode, a feasible ORP was available for the effective hydrogen production. And the additional NR had induced more carbon source and electrons to the synthesis of butanol.


Protective Effect of n-Butanol Extract from Viola yedoensis on Immunological Liver Injury

Haiqing Chu, Jiexin Wang, Qian Wang, Jie Chen, Jiaoning Li, Hangying Li, Liming Zhang
PMID: 33929783   DOI: 10.1002/cbdv.202001043

Abstract

Viola yedoensis Makino was used to treat inflammation, viral hepatitis, acute pyogenic infection, and ulcerative carbuncles. However, the protective effect on immunological liver injury (ILI) of V. yedoensis had been rarely reported. This study aimed to explore the protective effect of n-butanol extract (BE) from V. yedoensis on ILI in vitro and in vivo. In vitro, the BE significantly inhibited the secretions of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in the HepG2.2.15 cells and the replication of HBV DNA. The research data in vivo revealed that the BE reduced the levels of alanine transaminase (ALT), aspartate transaminase (AST), and methane dicarboxylic aldehyde (MDA) in liver tissues of the ConA-induced mice, while increased the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-PX), and the effective contents of tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ) and the BE could ameliorate liver histological lesions. These results motivated a further investigation into the chemical constituents of BE. Four coumarins (esculetin, prionanthoside, cichoriin, and esculin) and one flavonoid (quercetin-3-O-galactoside) were isolated from the BE by silica gel column chromatography and recrystallization, of which structures were eventually confirmed by
H-NMR,
C-NMR, and MS.


The anthelmintic potentials of medicinal plant extracts and an isolated compound (rutin, C

Sutthida Minsakorn, Amaya Watthanadirek, Napassorn Poolsawat, Panupong Puttarak, Runglawan Chawengkirttikul, Panat Anuracpreeda
PMID: 33667989   DOI: 10.1016/j.vetpar.2021.109385

Abstract

Paramphistomosis is a pathogenic disease that occurs frequently in tropical and subtropical countries including Thailand. This disease is affected in the parasites causing severe gastrointestinal disorders and death in infected animals. In the present study, we examined the anthelmintic efficacy of albendazole (ABZ) and crude plant extracts from barks of Bombax ceiba L., Diospyros rhodocalyx Kurz. and Vitex glabrata R.Br., and leaves of Terminalia catappa L. and Cassia alata L. against Gastrothylax crumenifer. The hightest anthelmintic activity on the parasites after 24 h incubation was observed in the n-butanol extract of T. catappa leaf. In this study, fractionation bioassay of n-butanol extract of T. catappa leaf was conducted to both separation and discrimination of rutin served as a new efficient compound (LC
= 28.96; LC
= 88.75 μg/mL) against G. crumenifer. This compound was confirmed by
H nuclear magnetic resonance (
H NMR),
C NMR, infrared (IR) and ultraviolet (UV) spectra as well as mass spectra data. The rutin-treated parasites with all dosages showed swift decrease of the motility and the relative motility (RM) and survival index (SI) were decreased obviously from 3 h until flukes were killed after 12 h of incubation. When observed with light microscopy, the parasites showed the earliest change in a limited region of the tegument. When observed by scanning electron microscopy, the parasites' tegument exhibited similar sequences of surface changes after treatments with rutin and ABZ, but less severity in ABZ treatment. The sequences of changes comprised swelling of folds and ridges, formation of blebbing, rupturing of blebs, erosions, lesions and the tegument demolition. Hence, rutin could be considered as the potential anthelmintic agent for treatment of paramphistomosis.


Phytochemicals of Periploca aphylla Dcne. ameliorated streptozotocin-induced diabetes in rat

Umbreen Rashid, Muhammad Rashid Khan
PMID: 33752586   DOI: 10.1186/s12199-021-00962-0

Abstract

Periploca aphylla is used by local population and indigenous medicine practitioners as stomachic, tonic, antitumor, antiulcer, and for treatment of inflammatory disorders. The aim of this study was to evaluate antidiabetic effect of the extract of P. aphylla and to investigate antioxidant and hypolipidemic activity in streptozotocin (STZ)-induced diabetic rats.
The present research was conducted to evaluate the antihyperglycemic potential of methanol extract of P. aphylla (PAM) and subfractions n-hexane (PAH), chloroform (PAC), ethyl acetate (PAE), n-butanol (PAB), and aqueous (PAA) in glucose-overloaded hyperglycemic Sprague-Dawley rats. Based on the efficacy, PAB (200 mg/kg and 400 mg/kg) was tested for its antidiabetic activity in STZ-induced diabetic rats. Diabetes was induced via intraperitoneal injection of STZ (55 mg/kg) in rat. Blood glucose values were taken weekly. HPLC-DAD analysis of PAB was carried out for the presence of various polyphenols.
HPLC-DAD analysis of PAB recorded the presence of rutin, catechin, caffeic acid, and myricetin. Oral administration of PAB at doses of 200 and 400 mg/kg for 21 days significantly restored (P < 0.01) body weight (%) and relative liver and relative kidney weight of diabetic rats. Diabetic control rats showed significant elevation (P < 0.01) of AST, ALT, ALP, LDH, total cholesterol, triglycerides, LDL, creatinine, total bilirubin, and BUN while reduced (P < 0.01) level of glucose, total protein, albumin, insulin, and HDL in serum. Count of blood cells and hematological parameters were altered in diabetic rats. Further, glutathione peroxidase, catalase, superoxide dismutase, glutathione reductase, and total soluble protein concentration decreased while concentration of thiobarbituric acid reactive substances and percent DNA damages increased (P < 0.01) in liver and renal tissues of diabetic rats. Histopathological damage scores increased in liver and kidney tissues of diabetic rats. Intake of PAB (400 mg/kg) resulted in significant improvement (P < 0.01) of above parameters, and results were comparable to that of standard drug glibenclamide.
The result suggests the antihyperglycemic, antioxidant, and anti-inflammatory activities of PAB treatment in STZ-compelled diabetic rat. PAB might be used as new therapeutic agent in diabetic patients to manage diabetes and decrease the complications.


Exposure to 1-Butanol Exemplifies the Response of the Thermoacidophilic Archaeon Sulfolobus acidocaldarius to Solvent Stress

Jens C Benninghoff, Laura Kuschmierz, Xiaoxiao Zhou, Andreas Albersmeier, Trong Khoa Pham, Tobias Busche, Phillip C Wright, Jörn Kalinowski, Kira S Makarova, Christopher Bräsen, Hans-Curt Flemming, Jost Wingender, Bettina Siebers
PMID: 33741627   DOI: 10.1128/AEM.02988-20

Abstract

is a thermoacidophilic crenarchaeon with optimal growth at 80°C and pH 2 to 3. Due to its unique physiological properties, allowing life at environmental extremes, and the recent availability of genetic tools, this extremophile has received increasing interest for biotechnological applications. In order to elucidate the potential of tolerating process-related stress conditions, we investigated the response of
toward the industrially relevant organic solvent 1-butanol. In response to butanol exposure, biofilm formation of
was enhanced and occurred at up to 1.5% (vol/vol) 1-butanol, while planktonic growth was observed at up to 1% (vol/vol) 1-butanol. Confocal laser-scanning microscopy revealed that biofilm architecture changed with the formation of denser and higher tower-like structures. Concomitantly, changes in the extracellular polymeric substances with enhanced carbohydrate and protein content were determined in 1-butanol-exposed biofilms. Using scanning electron microscopy, three different cell morphotypes were observed in response to 1-butanol. Transcriptome and proteome analyses were performed comparing the response of planktonic and biofilm cells in the absence and presence of 1-butanol. In response to 1% (vol/vol) 1-butanol, transcript levels of genes encoding motility and cell envelope structures, as well as membrane proteins, were reduced. Cell division and/or vesicle formation were upregulated. Furthermore, changes in immune and defense systems, as well as metabolism and general stress responses, were observed. Our findings show that the extreme lifestyle of
coincided with a high tolerance to organic solvents. This study provides what may be the first insights into biofilm formation and membrane/cell stress caused by organic solvents in
are unique in terms of metabolic and cellular processes, as well as the adaptation to extreme environments. In the past few years, the development of genetic systems and biochemical, genetic, and polyomics studies has provided deep insights into the physiology of some archaeal model organisms. In this study, we used
, which is adapted to the two extremes of low pH and high temperature, to study its tolerance and robustness as well as its global cellular response toward organic solvents, as exemplified by 1-butanol. We were able to identify biofilm formation as a primary cellular response to 1-butanol. Furthermore, the triggered cell/membrane stress led to significant changes in culture heterogeneity accompanied by changes in central cellular processes, such as cell division and cellular defense systems, thus suggesting a global response for the protection at the population level.


Response characteristics of the membrane integrity and physiological activities of the mutant strain Y217 under exogenous butanol stress

Yue Gao, Xiang Zhou, Miao-Miao Zhang, Ya-Jun Liu, Xiao-Peng Guo, Cai-Rong Lei, Wen-Jian Li, Dong Lu
PMID: 33606076   DOI: 10.1007/s00253-021-11174-5

Abstract

Butanol inhibits bacterial activity by destroying the cell membrane of Clostridium acetobutylicum strains and altering functionality. Butanol toxicity also results in destruction of the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS), thereby preventing glucose transport and phosphorylation and inhibiting transmembrane transport and assimilation of sugars, amino acids, and other nutrients. In this study, based on the addition of exogenous butanol, the tangible macro indicators of changes in the carbon ion beam irradiation-mutant Y217 morphology were observed using scanning electron microscopy (SEM). The mutant has lower microbial adhesion to hydrocarbon (MATH) value than C. acetobutylicum ATCC 824 strain. FDA fluorescence intensity and conductivity studies demonstrated the intrinsically low membrane permeability of the mutant membrane, with membrane potential remaining relatively stable. Monounsaturated FAs (MUFAs) accounted for 35.17% of the mutant membrane, and the saturated fatty acids (SFA)/unsaturated fatty acids (UFA) ratio in the mutant cell membrane was 1.65. In addition, we conducted DNA-level analysis of the mutant strain Y217. Expectedly, through screening, we found gene mutant sites encoding membrane-related functions in the mutant, including ATP-binding cassette (ABC) transporter-related genes, predicted membrane proteins, and the PTS transport system. It is noteworthy that an unreported predicted membrane protein (CAC 3309) may be related to changes in mutant cell membrane properties. KEY POINTS: • Mutant Y217 exhibited better membrane integrity and permeability. • Mutant Y217 was more resistant to butanol toxicity. • Some membrane-related genes of mutant Y217 were mutated.


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